molecular formula C11H6BrClO B13932439 3-Bromo-1-chloro-2-naphthaldehyde

3-Bromo-1-chloro-2-naphthaldehyde

Cat. No.: B13932439
M. Wt: 269.52 g/mol
InChI Key: BEDBDZPWRGVYEN-UHFFFAOYSA-N
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Description

3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and chlorine substituents on the naphthalene ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-chloro-2-Naphthalenecarboxaldehyde typically involves the bromination and chlorination of 2-naphthalenecarboxaldehyde. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthalenecarboxaldehydes.

    Oxidation Products: 3-bromo-1-chloro-2-naphthoic acid.

    Reduction Products: 3-bromo-1-chloro-2-naphthalenemethanol.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-chloro-2-Naphthalenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-naphthaldehyde
  • 1-Chloro-2-naphthaldehyde
  • 3-Bromo-1-chloro-2-naphthoic acid

Uniqueness

3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution pattern allows for diverse chemical transformations and applications .

Properties

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

IUPAC Name

3-bromo-1-chloronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H6BrClO/c12-10-5-7-3-1-2-4-8(7)11(13)9(10)6-14/h1-6H

InChI Key

BEDBDZPWRGVYEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Cl)C=O)Br

Origin of Product

United States

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